2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
Description
2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the C2 position with a pyridin-3-ylmethylthio group and at C5 with a thiophen-2-yl moiety. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, contributing to its electron-deficient nature. This compound is of interest in medicinal chemistry due to the bioactivity of oxadiazole derivatives, including antimicrobial, anticonvulsant, and CNS-modulating effects .
Properties
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c1-3-9(7-13-5-1)8-18-12-15-14-11(16-12)10-4-2-6-17-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRYKVFZLJEKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of a hydrazide with a thiophene-2-carboxylic acid derivative under dehydrating conditions can form the oxadiazole ring.
Introduction of the pyridin-3-ylmethylthio group: This step involves the nucleophilic substitution of a suitable leaving group on the oxadiazole ring with pyridin-3-ylmethylthiol. This can be facilitated by using a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-CH2-) group attached to the pyridine ring is susceptible to nucleophilic substitution under specific conditions. For example:
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Alkylation/Arylation : Reaction with alkyl/aryl halides in polar aprotic solvents (e.g., DMF) yields sulfonium salts or extended thioether derivatives .
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Displacement by Amines : Primary amines (e.g., methylamine) displace the pyridin-3-ylmethyl group in the presence of catalytic KI, forming new thioether bonds .
Example Reaction:
Oxidation Reactions
The thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
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Sulfoxide Formation : Treatment with HO in acetic acid at 0–5°C yields the sulfoxide derivative .
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Sulfone Formation : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfone .
Comparative Data:
| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Analogous thioether | HO | Sulfoxide | 85 | |
| Analogous thioether | mCPBA | Sulfone | 78 |
Electrophilic Aromatic Substitution
The thiophen-2-yl group undergoes regioselective electrophilic substitution:
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Nitration : Nitration with HNO/HSO at 0°C introduces a nitro group at the 5-position of the thiophene ring .
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Halogenation : Bromination (Br/FeBr) occurs preferentially at the 4-position of the thiophene .
Mechanistic Insight:
The electron-rich thiophene directs electrophiles to its α-positions, while steric effects from the oxadiazole ring influence regioselectivity .
Ring-Opening and Rearrangement
The 1,3,4-oxadiazole ring undergoes cleavage under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at reflux opens the oxadiazole ring, yielding a diacylhydrazine intermediate .
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Base-Mediated Rearrangement : Treatment with NaOH/EtOH generates thiosemicarbazide derivatives via ring contraction .
Example Pathway:
Coordination Chemistry
The nitrogen atoms in the oxadiazole and pyridine rings act as ligands for transition metals:
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Pd(II) Complexes : Forms stable complexes with PdCl, useful in catalytic cross-coupling reactions .
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Cu(II) Complexes : Coordination with Cu(NO) produces paramagnetic complexes with enhanced antibacterial activity .
Structural Data for Analogous Complexes:
| Metal Center | Coordination Geometry | Application | Reference |
|---|---|---|---|
| Pd(II) | Square planar | Suzuki-Miyaura coupling | |
| Cu(II) | Octahedral | Antimicrobial agents |
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
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With Alkynes : Reacts with acetylene dicarboxylates to form pyrazole-fused derivatives under microwave irradiation .
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With Nitrile Oxides : Forms isoxazoline hybrids via 1,3-dipolar cycloaddition .
Reaction Conditions:
Biological Activity-Driven Modifications
Derivatives synthesized via the above reactions exhibit enhanced pharmacological properties:
| Derivative Type | Biological Activity | IC (μM) | Reference |
|---|---|---|---|
| Sulfone analog | Anticancer (MCF-7 cells) | 1.95 | |
| Pd(II) complex | EGFR kinase inhibition | 0.24 | |
| Nitro-thiophene derivative | Antibacterial (E. coli) | 12.5 |
Comparative Reactivity of Analogous Compounds
Key differences in reactivity based on substituents :
| Compound | Thioether Reactivity | Oxadiazole Stability | Thiophene Reactivity |
|---|---|---|---|
| 2-((Pyridin-2-ylmethyl)thio)-5-aryl | High | Moderate | High |
| 5-(Thiophen-2-yl)-2-amino-1,3,4-oxadiazole | Low | High | Moderate |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that make it a candidate for drug development. Research has indicated its potential as an antimicrobial , antifungal , and anticancer agent . The oxadiazole ring system has been widely studied for its ability to interact with various biological targets, including enzymes and receptors.
- Antimicrobial Activity : Studies have shown that derivatives of 1,3,4-oxadiazoles possess significant antibacterial and antifungal properties. For instance, compounds containing the oxadiazole core have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Recent investigations have highlighted the anticancer potential of oxadiazole derivatives. Certain synthesized derivatives demonstrated enhanced cytotoxicity against various cancer cell lines (e.g., MCF7 for breast cancer and PC-3 for prostate cancer) . The mechanisms of action often involve the induction of apoptosis in cancer cells.
Organic Synthesis
In organic synthesis, 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole serves as a versatile building block. Its unique structure allows for the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cyclization processes. Researchers have explored its use in creating new materials with tailored properties.
Materials Science
The compound's stability and reactivity make it suitable for applications in materials science. It can be utilized in the development of advanced materials such as polymers and coatings. Its derivatives may also find applications in electronics and photonics due to their electronic properties.
Case Studies
Several studies have documented the efficacy of 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole in various applications:
- Antimicrobial Study : A study published in PMC reported on the synthesis and evaluation of several oxadiazole derivatives for their antimicrobial activity against common pathogens. The most active compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .
- Anticancer Research : In a recent article from MDPI, researchers synthesized new oxadiazole derivatives and evaluated their anticancer activities through molecular docking studies and cytotoxicity assays. Some compounds showed promising results with IC50 values indicating effective growth inhibition against various cancer cell lines .
Mechanism of Action
The biological activity of 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes, receptors, or DNA, disrupting normal cellular processes. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or interference with cell membrane integrity. The exact mechanism depends on the specific biological context and the structural features of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Key Observations :
- The target compound’s synthesis likely follows a POCl₃-mediated cyclization of a hydrazide intermediate, analogous to methods in .
- Thiophene-2-carboxylic acid is a common precursor for C5 substitution, as seen in .
Pharmacological Potential
- Antimicrobial Activity : Thiophene-containing oxadiazoles (e.g., ) exhibit moderate activity against bacteria and fungi. The pyridine moiety may enhance bioavailability, as seen in pyridinyl-oxadiazole hybrids .
- CNS Activity : Nitrophenyl-substituted oxadiazoles (e.g., ) show superior CNS depressant effects due to strong electron-withdrawing groups, which the target compound lacks.
- Antifungal Activity : The benzofuran hybrid in demonstrates high activity against wood-degrading fungi, suggesting that aromatic heterocycles at C5 (e.g., thiophene) are advantageous.
Physicochemical Properties
- Melting Points : Pyridine-containing derivatives (e.g., compound 5 in ) have higher melting points (111–112°C) compared to aliphatic-substituted analogues (77–78°C), likely due to enhanced intermolecular interactions .
- Solubility : The pyridine ring may improve aqueous solubility over halogenated derivatives (e.g., 4-bromobenzyl in ), which are more lipophilic.
Biological Activity
2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent functionalization. The use of microwave-assisted techniques has been reported to enhance yields and reduce reaction times significantly .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including those similar to 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. One study reported an IC50 value of 1.18 µM against multiple cancer cell lines including HEPG2 and MCF7, outperforming standard chemotherapeutics like staurosporine .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have also been extensively studied. Compounds containing the oxadiazole moiety exhibit broad-spectrum activity against bacteria and fungi. For example, derivatives have shown potent activity against Mycobacterium bovis, with molecular docking studies indicating strong binding affinities to key bacterial enzymes .
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound Name | Target Organism | Activity Type | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole derivatives | Mycobacterium bovis | Antitubercular | |
| Pyridine-based oxadiazoles | E. coli, S. aureus | Antibacterial |
The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes or pathways critical for pathogen survival or cancer cell proliferation. For instance, certain derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), Src kinase, and interleukin pathways . Molecular docking studies suggest that these compounds can effectively bind to active sites on target proteins.
Case Studies
Several case studies have illustrated the effectiveness of oxadiazole derivatives in preclinical settings:
- Anticancer Study : A derivative similar to 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole was tested for its cytotoxic effects on MCF7 breast cancer cells. The study found that it induced apoptosis at concentrations as low as 0.275 µM .
- Antimicrobial Study : In a study focusing on antitubercular activity, a series of oxadiazole derivatives were synthesized and evaluated against Mycobacterium bovis. The most active compound exhibited an IC50 value significantly lower than traditional antibiotics .
Q & A
Q. Q1. What are the common synthetic routes for preparing 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole?
A1. The compound is typically synthesized via cyclization reactions using acid hydrazides and thiol-containing intermediates. A validated method involves refluxing chloroacetic acid with a pyridine-thiol derivative in POCl₃, followed by neutralization with NaOH to precipitate the product . Alternative routes include coupling 1,3,4-thiadiazole intermediates with pyridinylmethyl thiols under basic conditions, as seen in analogous oxadiazole syntheses . Yield optimization often requires adjusting solvent polarity (e.g., ethanol/water mixtures) and reaction times (5–6 hours for cyclization).
Q. Q2. How is the purity and structure of this compound confirmed experimentally?
A2. Post-synthesis characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks, particularly distinguishing oxadiazole ring protons (δ 8.2–8.5 ppm for pyridine) and thiophene signals (δ 6.8–7.2 ppm) .
- Mass spectrometry (MS) for molecular ion verification (e.g., [M+H]⁺ peaks).
- Elemental analysis (C, H, N, S) to validate stoichiometry, with deviations <0.4% indicating high purity .
Advanced Synthetic Challenges
Q. Q3. How can researchers optimize the yield of this compound in large-scale synthesis?
A3. Key strategies include:
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates .
- Temperature control : Maintaining reflux temperatures (80–100°C) minimizes side reactions like thioether oxidation .
- Chromatographic purification : Gradient elution (n-hexane:EtOAc 7:1) enhances recovery of pure product .
Q. Q4. What are the critical spectral interpretation challenges for this compound?
A4. Overlapping signals in NMR (e.g., pyridine vs. thiophene protons) require advanced techniques:
- 2D NMR (COSY, HSQC) to resolve coupling patterns .
- IR spectroscopy to distinguish C=N stretching (~1600 cm⁻¹) from C-S vibrations (~680 cm⁻¹) .
Biological Activity and Mechanisms
Q. Q5. What preliminary biological screening data exist for this compound?
A5. While direct data on this compound is limited, structural analogs show:
Q. Q6. How can researchers investigate its mechanism of action against specific targets?
A6. Advanced methodologies include:
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR), leveraging pyridine-thiophene π-stacking with active-site residues .
- Kinase inhibition assays : Measure IC₅₀ via ADP-Glo™ kits for kinases (e.g., EGFR) .
Computational and Structural Analysis
Q. Q7. What computational methods predict the electronic properties of this compound?
A7. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
Q. Q8. How does crystallography clarify its structure-activity relationships (SAR)?
A8. Single-crystal X-ray diffraction reveals:
- Planarity : Oxadiazole and thiophene rings adopt near-coplanar conformations (dihedral angle <10°), enhancing π-π stacking with biological targets .
- Intermolecular interactions : Sulfur atoms participate in C-H···S hydrogen bonds (2.8–3.1 Å), stabilizing crystal packing .
Contradictions and Research Gaps
Q. Q9. How to resolve discrepancies in reported biological activities of oxadiazole analogs?
A9. Conflicting data (e.g., variable IC₅₀ values) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
